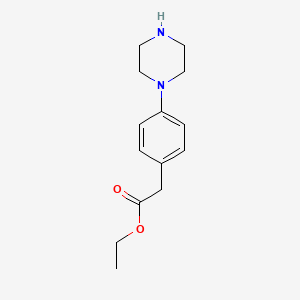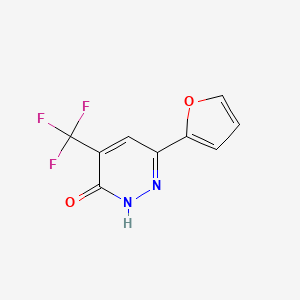![molecular formula C9H9N3O2S2 B3160991 Ethyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate CAS No. 866410-58-4](/img/structure/B3160991.png)
Ethyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate
概要
説明
Ethyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it a valuable target for pharmaceutical research and development.
作用機序
Target of Action
Thiazolopyrimidines, a class of compounds to which this molecule belongs, have been reported to exhibit a broad spectrum of pharmacological activity . They have been investigated as inhibitors of various enzymes and receptors, such as phosphatidylinositol 3-kinase , ubiquitin-specific protease 7 , and α7 nicotinic acetylcholine receptors .
Mode of Action
Thiazolopyrimidines are known to interact with their targets by forming hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, thereby affecting cellular processes.
Biochemical Pathways
Thiazolopyrimidines have been reported to affect various biochemical pathways depending on their targets . For instance, they can inhibit the phosphatidylinositol 3-kinase pathway, which plays a crucial role in cell survival and proliferation .
Result of Action
Thiazolopyrimidines have been reported to exhibit a range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can affect the activity and stability of a compound . For instance, the Dimroth rearrangement, a chemical reaction involved in the synthesis of thiazolopyrimidines, is known to be influenced by factors such as pH and temperature .
生化学分析
Biochemical Properties
7-Methylsulfanyl-thiazolo[5,4-d]pyrimidine-2-carboxylic acid ethyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a topoisomerase I inhibitor, which is crucial in DNA replication and transcription processes . The compound’s interaction with topoisomerase I involves binding to the enzyme-DNA complex, thereby stabilizing it and preventing the re-ligation of the DNA strand, leading to DNA damage and inhibition of cell proliferation .
Cellular Effects
The effects of 7-Methylsulfanyl-thiazolo[5,4-d]pyrimidine-2-carboxylic acid ethyl ester on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a topoisomerase I inhibitor can lead to the accumulation of DNA breaks, triggering cell cycle arrest and apoptosis in cancer cells . This compound’s ability to induce cell death makes it a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, 7-Methylsulfanyl-thiazolo[5,4-d]pyrimidine-2-carboxylic acid ethyl ester exerts its effects through specific binding interactions with biomolecules. It inhibits topoisomerase I by stabilizing the enzyme-DNA complex, preventing the re-ligation of DNA strands . This inhibition leads to the accumulation of DNA breaks, which can trigger cell death pathways. Additionally, the compound may interact with other cellular targets, influencing gene expression and protein activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methylsulfanyl-thiazolo[5,4-d]pyrimidine-2-carboxylic acid ethyl ester can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of topoisomerase I, resulting in prolonged DNA damage and potential cytotoxicity.
Dosage Effects in Animal Models
The effects of 7-Methylsulfanyl-thiazolo[5,4-d]pyrimidine-2-carboxylic acid ethyl ester vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit topoisomerase I, leading to anticancer effects . At higher doses, the compound may cause adverse effects, including toxicity and damage to normal tissues. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing side effects.
Metabolic Pathways
7-Methylsulfanyl-thiazolo[5,4-d]pyrimidine-2-carboxylic acid ethyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and activity. The compound’s metabolism may lead to the formation of active or inactive metabolites, affecting its overall efficacy and toxicity . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of 7-Methylsulfanyl-thiazolo[5,4-d]pyrimidine-2-carboxylic acid ethyl ester within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Its localization within cells can influence its effectiveness and potential side effects. Studies on the compound’s transport mechanisms can provide insights into its pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 7-Methylsulfanyl-thiazolo[5,4-d]pyrimidine-2-carboxylic acid ethyl ester is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy. Understanding the subcellular distribution of the compound can aid in the development of targeted therapies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate typically involves the cyclization of appropriate thioamide and α-haloketone precursors. One common method includes the reaction of 2-aminothiazole with ethyl 2-bromoacetate under basic conditions to form the thiazolopyrimidine core . The methylthio group can be introduced via nucleophilic substitution using methylthiolating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .
化学反応の分析
Types of Reactions
Ethyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amino derivatives.
Substitution: Carboxylic acid derivatives.
科学的研究の応用
Ethyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
類似化合物との比較
Similar Compounds
Thiazolo[4,5-d]pyrimidine derivatives: Known for their anticancer and antimicrobial activities.
Triazole-pyrimidine hybrids: Exhibited neuroprotective and anti-inflammatory properties.
Uniqueness
Ethyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate stands out due to its specific substitution pattern, which imparts unique biological activities. Its methylthio group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
特性
IUPAC Name |
ethyl 7-methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S2/c1-3-14-9(13)8-12-5-6(15-2)10-4-11-7(5)16-8/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKRBJSAEDRGBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)N=CN=C2SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[(4-chlorobenzyl)oxy]-6-methyl-4a,8a-dihydro-3-quinolinecarboxylate](/img/structure/B3160910.png)

![4-{[(2-Thienylmethyl)imino]methyl}benzenol](/img/structure/B3160920.png)

![2-[Methyl(2-pyrazinyl)amino]-1-ethanol](/img/structure/B3160949.png)
![1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone](/img/structure/B3160954.png)
![1-[3-(Pyrazin-2-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3160962.png)
![13-Nitro-9-[3-(trifluoromethoxy)benzoyl]-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaene](/img/structure/B3160966.png)
![N-piperidin-1-ylsulfonyl-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide](/img/structure/B3160969.png)





